REACTION_CXSMILES
|
[OH:1][CH:2]([CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6]1)[C:3]#N.[OH-:17].[Na+].[OH2:19]>Cl>[OH:1][CH:2]([CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6]1)[C:3]([OH:19])=[O:17] |f:1.2|
|
Name
|
2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile
|
Quantity
|
12.05 g
|
Type
|
reactant
|
Smiles
|
OC(C#N)C1CN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
23
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
precipitated ammonium chloride
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings are evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the residue, which
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
WASH
|
Details
|
after washing of the column with water
|
Type
|
WASH
|
Details
|
eluted with 1 N ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
The eluate is evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is mixed with acetone
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of ethanol and acetone
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C1CN(CC1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.422 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |